molecular formula C9H12N2O3S2 B14039832 N-(2-Thiophenesulfonyl)-L-prolinamide

N-(2-Thiophenesulfonyl)-L-prolinamide

Cat. No.: B14039832
M. Wt: 260.3 g/mol
InChI Key: LGJKEXWBLODWJF-ZETCQYMHSA-N
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Description

N-(2-Thiophenesulfonyl)-L-prolinamide is a compound that features a thiophene ring substituted with a sulfonyl group and an L-prolinamide moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability . These methods allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Thiophenesulfonyl)-L-prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Thiophenesulfonyl)-L-prolinamide is unique due to its combination of a thiophene ring with a sulfonyl group and an L-prolinamide moiety. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12)/t7-/m0/s1

InChI Key

LGJKEXWBLODWJF-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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